6,7-Dichloro-2,3-dimethylquinoxaline
Overview
Description
6,7-Dichloro-2,3-dimethylquinoxaline is a chemical compound with the molecular formula C10H8Cl2N2 and a molecular weight of 227.09 g/mol . It is a derivative of quinoxaline, characterized by the presence of two chlorine atoms at positions 6 and 7, and two methyl groups at positions 2 and 3 on the quinoxaline ring. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloro-2,3-dimethylquinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with methylating agents under controlled conditions. One common method includes the use of dimethyl sulfate or methyl iodide as methylating agents in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to facilitate the methylation reaction efficiently .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dichloro-2,3-dimethylquinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
6,7-Dichloro-2,3-dimethylquinoxaline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound is employed in studies related to enzyme inhibition and receptor binding.
Medicine: Research on this compound includes its potential use as a pharmacological agent due to its interaction with specific biological targets.
Mechanism of Action
The mechanism of action of 6,7-Dichloro-2,3-dimethylquinoxaline involves its interaction with molecular targets such as enzymes and receptors. It acts as an antagonist at certain receptor sites, inhibiting the binding of natural ligands and thereby modulating biological pathways. This compound is particularly noted for its role in inhibiting the glycine binding site on the N-methyl-D-aspartate receptor complex .
Comparison with Similar Compounds
6,7-Dichloroquinoxaline-2,3-dione: This compound is similar in structure but has a dione functional group instead of methyl groups.
2,3-Dichloroquinoxaline: Lacks the methyl groups present in 6,7-Dichloro-2,3-dimethylquinoxaline.
6,7-Dichloro-2-methylquinoxaline: Contains only one methyl group at position 2.
Uniqueness: this compound is unique due to the presence of both chlorine and methyl groups, which confer specific chemical properties and biological activities. Its dual substitution pattern allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound in research .
Properties
IUPAC Name |
6,7-dichloro-2,3-dimethylquinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2/c1-5-6(2)14-10-4-8(12)7(11)3-9(10)13-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIDIVNOOAVBBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N=C1C)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200721 | |
Record name | 6,7-Dichloro-2,3-dimethylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60200721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52736-71-7 | |
Record name | 6,7-Dichloro-2,3-dimethylquinoxaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052736717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7-Dichloro-2,3-dimethylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60200721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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